4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate
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Overview
Description
4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate is a complex organic compound with a molecular formula of C30H29BrN4O6. This compound is notable for its unique structure, which includes a bromine atom, a hydrazone group, and a methylbenzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-formylphenyl 4-methylbenzoate with 2-toluidine to form an intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate solvents, would apply .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other halogenated derivatives.
Scientific Research Applications
4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may inhibit certain enzymes. Additionally, the compound’s structure allows it to interact with biological membranes, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate
- 4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate
- 4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate
Uniqueness
What sets 4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate apart from its similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the methylbenzoate ester group provides unique chemical properties that can be exploited in various research applications.
Properties
CAS No. |
881659-42-3 |
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Molecular Formula |
C24H20BrN3O4 |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C24H20BrN3O4/c1-15-7-9-17(10-8-15)24(31)32-21-12-11-19(25)13-18(21)14-26-28-23(30)22(29)27-20-6-4-3-5-16(20)2/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+ |
InChI Key |
IXOLIJDVDXNTJA-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC=C3C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
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